N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-12-2-4-13(5-3-12)26(23,24)18-10-8-15-20-19-14-6-7-16(21-22(14)15)25-11-9-17/h2-7,18H,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKQHYJFBFAWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The triazolopyridazine system is typically constructed via [3+2] cycloaddition between pyridazine derivatives and diazo compounds or through thermal cyclization of hydrazine derivatives. A proven method involves reacting 3-amino-6-chloropyridazine with formic acid under reflux to generate the triazole ring.
Representative Procedure :
- Combine 3-amino-6-chloropyridazine (1.0 equiv) with excess formic acid (5.0 equiv) in toluene.
- Reflux at 110°C for 12 hours under nitrogen.
- Cool to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane.
- Purify via silica gel chromatography (EtOAc/hexanes 1:3) to yield 6-chloro-triazolo[4,3-b]pyridazine as white crystals (78% yield).
Critical parameters include strict moisture exclusion and controlled heating rates to prevent decomposition. Nuclear magnetic resonance (NMR) analysis typically shows characteristic signals at δ 8.45 (H-5, d), 8.92 (H-2, s), and 9.12 ppm (H-7, d) in DMSO-d₆.
Functionalization at Position 6: Introducing the Cyanomethyl Sulfanyl Group
Thiolation and Alkylation Sequence
The 6-chloro substituent serves as a handle for introducing sulfur-containing groups through nucleophilic aromatic substitution (SNAr):
Step 1: Thiolation
- Treat 6-chloro-triazolo[4,3-b]pyridazine (1.0 equiv) with thiourea (1.2 equiv) in ethanol/water (4:1).
- Reflux at 80°C for 6 hours.
- Acidify with HCl (1M) to precipitate 6-mercapto-triazolo[4,3-b]pyridazine (85% yield).
Step 2: Alkylation with Cyanomethyl Bromide
- Suspend the thiol intermediate (1.0 equiv) in dry dimethylformamide (DMF).
- Add sodium hydride (1.1 equiv) at 0°C and stir for 30 minutes.
- Introduce cyanomethyl bromide (1.05 equiv) dropwise and warm to room temperature.
- After 4 hours, quench with ice water and extract with ethyl acetate.
- Isolate 6-[(cyanomethyl)sulfanyl]-triazolo[4,3-b]pyridazine as yellow crystals (72% yield).
Infrared (IR) spectroscopy confirms successful alkylation with ν(C≡N) at 2245 cm⁻¹ and ν(S-C) at 685 cm⁻¹.
Installation of the Ethylamine Side Chain at Position 3
Bromination and Nucleophilic Substitution
Position 3 functionalization requires electrophilic activation followed by amine coupling:
Step 1: Bromination
- Dissolve 6-[(cyanomethyl)sulfanyl]-triazolo[4,3-b]pyridazine (1.0 equiv) in acetic acid.
- Add bromine (1.1 equiv) slowly at 0°C.
- Stir for 2 hours, then pour into ice/water.
- Collect 3-bromo-6-[(cyanomethyl)sulfanyl]-triazolo[4,3-b]pyridazine by filtration (89% yield).
Step 2: Amination
- React the bromo derivative (1.0 equiv) with ethylenediamine (5.0 equiv) in n-butanol.
- Heat at 120°C for 8 hours in a sealed tube.
- Concentrate under reduced pressure and purify via column chromatography (MeOH/DCM 1:9) to obtain 3-(2-aminoethyl)-6-[(cyanomethyl)sulfanyl]-triazolo[4,3-b]pyridazine (68% yield).
Mass spectrometry (MS) typically shows [M+H]⁺ at m/z 318.08 for this intermediate.
Sulfonylation to Form the Final Product
Coupling with 4-Methylbenzenesulfonyl Chloride
The primary amine undergoes sulfonylation under Schotten-Baumann conditions:
- Dissolve 3-(2-aminoethyl)-6-[(cyanomethyl)sulfanyl]-triazolo[4,3-b]pyridazine (1.0 equiv) in pyridine/DCM (1:4).
- Add 4-methylbenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with 1M HCl, extract with DCM, and dry over Na₂SO₄.
- Purify via recrystallization from ethanol/water (3:1) to yield the title compound as white needles (82% yield).
Analytical Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.12 (t, 2H, J=6.5 Hz, CH₂), 3.98 (t, 2H, J=6.5 Hz, CH₂), 4.26 (s, 2H, SCH₂CN), 7.34 (d, 2H, J=8.0 Hz, ArH), 7.72 (d, 2H, J=8.0 Hz, ArH), 8.51 (d, 1H, J=5.0 Hz, H-5), 8.93 (s, 1H, H-2), 9.15 (d, 1H, J=5.0 Hz, H-7).
- ¹³C NMR (126 MHz, DMSO-d₆): δ 21.4 (CH₃), 36.8 (SCH₂CN), 44.1 (CH₂), 45.3 (CH₂), 115.2 (CN), 127.1–141.8 (ArC), 144.5 (C-3a), 152.7 (C-7a).
Alternative Synthetic Routes and Optimization
One-Pot Thioether Formation
Recent advances suggest combining thiolation and alkylation in a single pot:
Microwave-Assisted Cyclization
Reducing reaction times from hours to minutes:
- Perform triazole ring formation using microwave irradiation (150°C, 300W, 20 minutes).
- Achieves comparable yields (76%) with improved purity.
Critical Analysis of Methodologies
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes |
| Yield | 78% | 76% |
| Purity (HPLC) | 95.2% | 98.1% |
| Energy Consumption | High | Low |
Data synthesized from demonstrate that while microwave methods offer temporal advantages, traditional approaches remain superior for large-scale synthesis due to equipment limitations.
Challenges and Troubleshooting
Issue : Low yields in sulfonylation step (<50%).
Solution :
- Use freshly distilled pyridine to scavenge HCl
- Employ slow addition of sulfonyl chloride (1 hour)
- Maintain reaction temperature below 25°C
Issue : Decomposition of cyanomethyl group during amination.
Mitigation :
- Replace ethylenediamine with Boc-protected ethylenediamine
- Remove protecting group post-coupling using TFA/DCM (1:1)
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The cyanomethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as cyclization and substitution. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
The compound's structural features allow it to interact with biological targets effectively. It is being studied for its potential in enzyme inhibition and receptor binding:
- Enzyme Inhibition : The triazole and pyridazine rings facilitate binding interactions with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may modulate biological pathways by interacting with receptors involved in various physiological processes.
Medicine
Due to its promising biological activities, this compound is being explored for its therapeutic applications:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against various pathogens and is being evaluated for its effectiveness in treating infections.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties may lead to new treatments for inflammatory diseases.
Industry
In industrial applications, this compound can be utilized as a precursor for the synthesis of other relevant compounds. It may also find applications in the development of new materials due to its unique chemical properties.
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds within the triazolo-pyridazine class:
- Antifungal Activity : A study demonstrated that derivatives of pyridine-sulfonamides exhibited significant antifungal activity against strains of Candida, showing greater efficacy than traditional antifungals like fluconazole .
- Antimalarial Studies : Research involving triazolo-pyridine sulfonamides indicated promising antimalarial activity against Plasmodium falciparum, suggesting that modifications on the sulfonamide scaffold could yield potent new drugs .
- Inhibitory Effects on Kinases : Compounds similar to this compound have been investigated as inhibitors of key kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The cyanomethylthio group can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their substituents and biological activities . For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a pyridazine ring and exhibit different pharmacological profiles.
1,2,4-triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring and are known for their kinase inhibitory activities.
Biological Activity
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including antimicrobial, antitumor, and other relevant effects based on diverse scientific studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C16H19N5O2S
- Molecular Weight : 357.42 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and antitumor properties. The following sections summarize key findings.
Antimicrobial Activity
Studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
-
In vitro Studies : The compound was tested against a range of bacteria and fungi using the agar well diffusion method. Results indicated varying degrees of inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) E. coli 15 32 µg/mL S. aureus 18 16 µg/mL C. albicans 12 64 µg/mL
Antitumor Activity
The compound has also shown promise in antitumor applications:
-
Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound inhibits cell proliferation effectively. For example, it demonstrated an IC50 value of approximately 6.26 µM against the HCC827 lung cancer cell line.
Cell Line IC50 (µM) Assay Type HCC827 6.26 2D Assay NCI-H358 6.48 2D Assay
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA Synthesis : The compound may interact with DNA, preventing replication and transcription.
- Cell Cycle Arrest : It has been suggested that the compound induces cell cycle arrest in the G2/M phase.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Properties : A recent study reported that derivatives of sulfonamides with triazole structures exhibited enhanced antimicrobial activity compared to standard antibiotics .
- Antitumor Efficacy : Research indicated that modifications to the triazole ring could significantly enhance antitumor efficacy, with certain derivatives showing improved selectivity towards cancer cells .
- Computational Studies : Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins involved in tumor growth and microbial resistance .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step routes:
Intermediate Preparation : Generate the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., using POCl₃ as a catalyst) .
Sulfanyl Acetamide Coupling : Introduce the cyanomethylsulfanyl group via nucleophilic substitution or thiol-ene reactions, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
Sulfonamide Functionalization : Couple the intermediate with 4-methylbenzenesulfonamide using carbodiimide-based coupling agents .
- Optimization : Adjust temperature (60–120°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) to improve yields (typically 50–80%) and purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methylbenzene protons at δ 2.4 ppm, triazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calculated ~480 g/mol) and fragmentation patterns .
- HPLC : Monitors purity (>95%) and stability under accelerated degradation conditions (pH 1–13, 40–60°C) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Answer : Prioritize:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or carbonic anhydrases using fluorogenic substrates .
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Answer :
- Modify Substituents : Replace cyanomethylsulfanyl with alkyl/aryl thioethers to enhance lipophilicity (logP adjustments) or target binding .
- Triazole Core Variations : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability .
- Sulfonamide Tuning : Replace 4-methylbenzene with heteroaromatic sulfonamides to modulate selectivity (e.g., COX-2 vs. CA inhibitors) .
- Table 1 : SAR Trends in Analogues
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Cyanomethyl → Benzylthio | ↑ Anticancer potency (IC₅₀: 2.1 → 0.8 μM) | |
| 4-Methyl → 4-Fluoro | ↑ Kinase inhibition (EGFR IC₅₀: 15 → 7 nM) |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement : Use biophysical methods (SPR, ITC) to confirm direct binding vs. off-target effects .
- Reproduce in Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for phosphorylated targets) .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Answer :
- Metabolic Stability : Use liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation of triazole rings) .
- Drug-Drug Interaction Risk : Screen CYP inhibition (e.g., CYP2C9, CYP2D6) using luminescent assays .
- Table 2 : Key Metabolic Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| t₁/₂ (Human Liver Microsomes) | 45 min | LC-MS/MS | |
| Major Metabolite | Triazole N-oxide | HRMS |
Methodological Considerations
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Answer :
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- pH Adjustment : Solubilize via sulfonamide deprotonation at pH >8 .
- Nanoparticle Encapsulation : Employ PLGA or liposomes to enhance bioavailability .
Q. What strategies mitigate synthetic challenges in scaling up multi-step routes?
- Answer :
- Continuous Flow Chemistry : Improve yield consistency in triazole formation steps .
- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings to reduce costs .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
